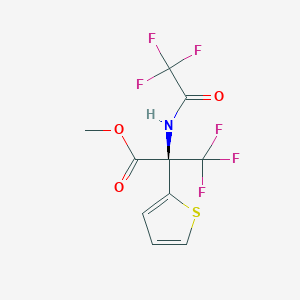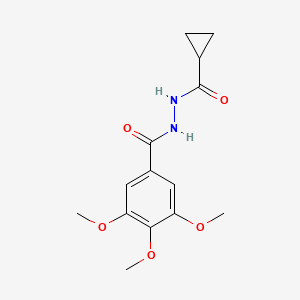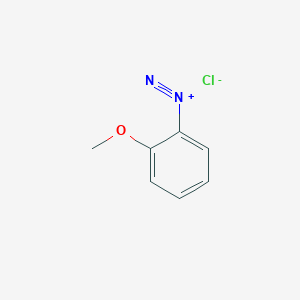
Benzenediazonium, 2-methoxy-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2-methoxy-, chloride is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The 2-methoxy- substituent indicates the presence of a methoxy group (-OCH₃) at the second position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenediazonium, 2-methoxy-, chloride is typically prepared by the diazotization of 2-methoxyaniline. The process involves the reaction of 2-methoxyaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
2-Methoxyaniline+HNO2+HCl→Benzenediazonium, 2-methoxy-, chloride+2H2O
Industrial Production Methods
In industrial settings, the preparation of diazonium salts like this compound follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability of the diazonium salt. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving yield .
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2-methoxy-, chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and then reacted with the diazonium salt at low temperatures to form azo compounds.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond linking two aromatic rings.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2-methoxy-, chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzenediazonium, 2-methoxy-, chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Substitution: The diazonium ion acts as an electrophile, allowing nucleophiles to replace the diazonium group.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium chloride: Lacks the methoxy group and is more reactive due to the absence of electron-donating substituents.
4-Methoxybenzenediazonium chloride: Has the methoxy group at the para position, which affects its reactivity and stability differently compared to the ortho position.
Uniqueness
Benzenediazonium, 2-methoxy-, chloride is unique due to the presence of the methoxy group at the ortho position, which influences its reactivity and stability. The electron-donating effect of the methoxy group can stabilize the diazonium ion and affect the outcome of substitution and coupling reactions .
Propiedades
Número CAS |
3425-23-8 |
|---|---|
Fórmula molecular |
C7H7ClN2O |
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
2-methoxybenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2O.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
Clave InChI |
XUEJWOZUNYWFCY-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


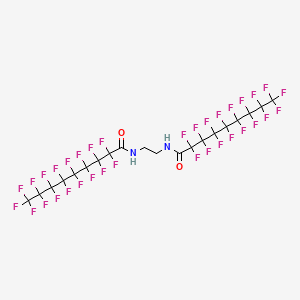
![Ethyl 4-({[6-(diethylamino)-9h-purin-9-yl]acetyl}amino)benzoate](/img/structure/B14152978.png)
![14-ethyl-17-(3-methylphenyl)-13-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14152982.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14152984.png)
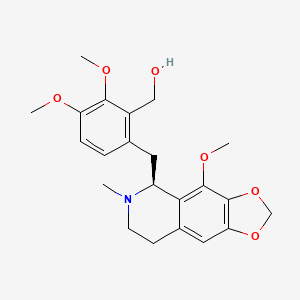
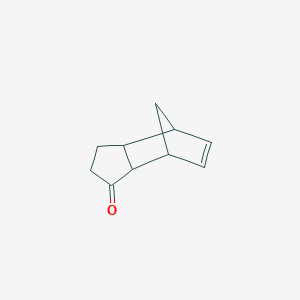

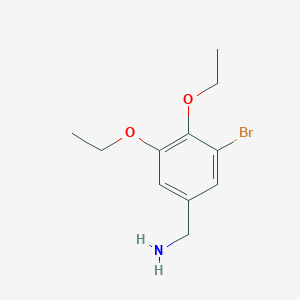
![Benzene, [1-methyl-2-(phenylthio)ethyl]-](/img/structure/B14153001.png)
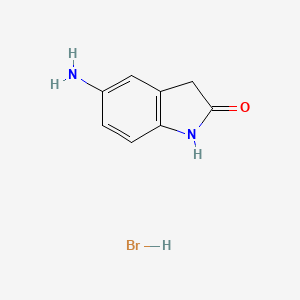
![4-(benzyloxy)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B14153016.png)

